molecular formula C21H25FN2OS B11060503 4-[2-(3-fluorophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide

4-[2-(3-fluorophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide

Cat. No.: B11060503
M. Wt: 372.5 g/mol
InChI Key: BBZMNXVFPBZGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenethyl)-N~1~-(4-methoxyphenyl)tetrahydro-1(2H)-pyridinecarbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorophenethyl group and a methoxyphenyl group attached to a tetrahydropyridinecarbothioamide core, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenethyl)-N~1~-(4-methoxyphenyl)tetrahydro-1(2H)-pyridinecarbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-fluorophenethylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with a suitable thiocarbonyl compound to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenethyl)-N~1~-(4-methoxyphenyl)tetrahydro-1(2H)-pyridinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Fluorophenethyl)-N~1~-(4-methoxyphenyl)tetrahydro-1(2H)-pyridinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenethyl)-N~1~-(4-methoxyphenyl)tetrahydro-1(2H)-pyridinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenethyl)-N~1~-(4-methoxyphenyl)tetrahydro-1(2H)-pyridinecarbothioamide
  • 4-(3-Bromophenethyl)-N~1~-(4-methoxyphenyl)tetrahydro-1(2H)-pyridinecarbothioamide
  • 4-(3-Methylphenethyl)-N~1~-(4-methoxyphenyl)tetrahydro-1(2H)-pyridinecarbothioamide

Uniqueness

4-(3-Fluorophenethyl)-N~1~-(4-methoxyphenyl)tetrahydro-1(2H)-pyridinecarbothioamide is unique due to the presence of the fluorophenethyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H25FN2OS

Molecular Weight

372.5 g/mol

IUPAC Name

4-[2-(3-fluorophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide

InChI

InChI=1S/C21H25FN2OS/c1-25-20-9-7-19(8-10-20)23-21(26)24-13-11-16(12-14-24)5-6-17-3-2-4-18(22)15-17/h2-4,7-10,15-16H,5-6,11-14H2,1H3,(H,23,26)

InChI Key

BBZMNXVFPBZGAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCC(CC2)CCC3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.